1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane
Description
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane is a 1,4-diazepane derivative featuring a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety at the 4-position and a methyl group at the 1-position. This compound is of interest in medicinal chemistry due to the trifluoromethoxy group’s electron-withdrawing properties and the sulfonyl group’s role in enhancing metabolic stability and receptor binding .
Properties
Molecular Formula |
C13H17F3N2O3S |
|---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
1-methyl-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C13H17F3N2O3S/c1-17-7-2-8-18(10-9-17)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6H,2,7-10H2,1H3 |
InChI Key |
ZDVZXQZMAMTUEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which is a key intermediate.
Reaction Conditions: The sulfonyl chloride is then reacted with 1-methyl-1,4-diazepane under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane undergoes various chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The products of these reactions vary but often include derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of trifluoromethoxy groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Aromatic Ring
The trifluoromethoxybenzenesulfonyl group distinguishes the target compound from other 1,4-diazepane derivatives. Key analogs include:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (target compound) offers a balance of electronegativity and steric hindrance compared to the bulkier trifluoromethyl group, which may reduce off-target interactions .
- Sulfonyl vs. Methyl Linkers : Sulfonyl groups (target compound) enhance hydrogen bonding and metabolic stability compared to methyl linkers in analogs like CAS 1240581-70-7 .
Pharmacological Activity of Analogs
Choline Kinase Inhibition
- 1-Methyl-4-[[4-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]phenyl]methyl]-1,4-diazepane : IC50 = 457 nM .
- 1-Methyl-4-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]-1,4-diazepane : IC50 = 2600 nM .
Inference : Substituents with nitrogen-containing groups (e.g., methyl-diazepane) improve potency, while trifluoromethyl groups may hinder binding. The target compound’s trifluoromethoxy-sulfonyl motif could offer intermediate activity.
Serotonin Receptor Selectivity
Biological Activity
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, highlighting various studies, case analyses, and relevant data.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a trifluoromethoxy group and a benzenesulfonyl moiety. The structural formula can be represented as follows:
- Molecular Formula : C13H13F3N2O2S
- Molecular Weight : 320.31 g/mol
Biological Activity Overview
Research indicates that compounds containing diazepane and sulfonyl groups exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane has not been extensively documented in literature; however, related compounds suggest potential pharmacological effects.
Antimicrobial Activity
A study exploring the antimicrobial properties of similar sulfonyl-containing compounds revealed significant activity against various bacterial strains. The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer potential of diazepane derivatives indicate that they may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and evaluated their antimicrobial properties. Among these, a compound structurally similar to 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane exhibited promising results against resistant strains of bacteria, suggesting that modifications to the sulfonyl group could enhance efficacy.
Case Study 2: Anticancer Properties
Another investigation published in Cancer Letters assessed the cytotoxic effects of diazepane derivatives on human cancer cell lines. The study found that modifications to the diazepane core significantly influenced the compound’s ability to induce apoptosis in cancer cells, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
